Ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate Ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.: 2169064-79-1
VCID: VC5059994
InChI: InChI=1S/C10H10ClNO3/c1-3-15-10(14)8(13)7-4-6(2)9(11)12-5-7/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C(=O)C1=CN=C(C(=C1)C)Cl
Molecular Formula: C10H10ClNO3
Molecular Weight: 227.64

Ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate

CAS No.: 2169064-79-1

Cat. No.: VC5059994

Molecular Formula: C10H10ClNO3

Molecular Weight: 227.64

* For research use only. Not for human or veterinary use.

Ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate - 2169064-79-1

Specification

CAS No. 2169064-79-1
Molecular Formula C10H10ClNO3
Molecular Weight 227.64
IUPAC Name ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate
Standard InChI InChI=1S/C10H10ClNO3/c1-3-15-10(14)8(13)7-4-6(2)9(11)12-5-7/h4-5H,3H2,1-2H3
Standard InChI Key RKSLWAHJLFLJPY-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C1=CN=C(C(=C1)C)Cl

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 3-position with a 2-oxoacetate group and at the 5- and 6-positions with methyl and chlorine substituents, respectively. The SMILES notation (CCOC(=O)C(=O)C1=CN=C(C(=C1)C)Cl) clarifies the connectivity: the ethyl ester (CCOC(=O)–) is linked to a diketone moiety (–C(=O)C(=O)–), which attaches to the pyridine ring. The InChIKey (RKSLWAHJLFLJPY-UHFFFAOYSA-N) provides a unique identifier for database retrieval.

Crystallographic and Spectroscopic Data

While experimental crystallographic data are unavailable, predicted collision cross-section (CCS) values for ionized forms offer insights into its gas-phase behavior. For instance, the [M+H]+ adduct has a CCS of 145.2 Ų, while [M+Na]+ exhibits 158.4 Ų . These values aid in mass spectrometry-based identification, particularly in complex mixtures.

Table 1: Predicted Collision Cross Sections for Adducts

Adductm/zCCS (Ų)
[M+H]+228.04221145.2
[M+Na]+250.02415158.4
[M+NH4]+245.06875152.2
[M-H]-226.02765145.5

Synthesis and Reaction Pathways

Mechanistic Considerations

The oxoacetate group’s reactivity permits further functionalization. For example:

  • Hydrolysis: The ethyl ester may undergo saponification to yield 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetic acid, a potential chelating agent.

  • Nucleophilic Acyl Substitution: The α-ketoester group could react with amines to form amides, expanding utility in medicinal chemistry.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar carbonyl groups and nonpolar aromatic ring. It is likely soluble in organic solvents like dichloromethane, ethyl acetate, and chlorobenzene . Stability under acidic or basic conditions remains uncharacterized, though analogous esters are prone to hydrolysis in aqueous media.

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorbance bands near 1740 cm⁻¹ (C=O stretch of ester) and 1680 cm⁻¹ (ketone C=O) .

  • NMR Spectroscopy: Predicted ¹H NMR signals include a triplet for the ethyl group (δ 1.3–1.4 ppm), a quartet for the methylene adjacent to oxygen (δ 4.2–4.4 ppm), and aromatic protons deshielded by the electron-withdrawing substituents (δ 7.5–8.5 ppm) .

Applications and Industrial Relevance

Agrochemical Intermediates

Chlorinated pyridines are key precursors in herbicide synthesis. For instance, 2-chloro-5-methylpyridine derivatives are intermediates in fluazifop-butyl production . The oxoacetate group in ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate could facilitate side-chain modifications to enhance herbicidal activity.

Future Research Directions

  • Synthetic Optimization: Development of one-pot methodologies to streamline production.

  • Biological Screening: Evaluation of antimicrobial and herbicidal efficacy.

  • Computational Modeling: DFT studies to predict reactivity and interaction with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator